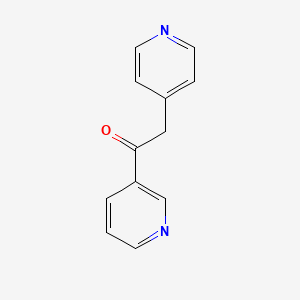

1-(Pyridin-3-yl)-2-(pyridin-4-yl)ethan-1-one

Description

1-(Pyridin-3-yl)-2-(pyridin-4-yl)ethan-1-one is a diketone derivative featuring two pyridine rings attached to an ethanone core. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its dual pyridinyl substituents may enhance hydrogen-bonding capacity and metal coordination, relevant for drug design .

Properties

IUPAC Name |

1-pyridin-3-yl-2-pyridin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(11-2-1-5-14-9-11)8-10-3-6-13-7-4-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAILBVRGYIGBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)-2-(pyridin-4-yl)ethan-1-one typically involves the reaction of 3-acetylpyridine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 1-(Pyridin-3-yl)-2-(pyridin-4-yl)ethan-1-one may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-2-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ethanone bridge to an ethane bridge.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Ethane derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

1-(Pyridin-3-yl)-2-(pyridin-4-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-2-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues

1-(2-Nitrophenyl)-3-(pyridin-4-yl)prop-2-en-1-one (1ao)

- Structure: Features a propenone chain with pyridin-4-yl and 2-nitrophenyl groups.

- Synthesis : Prepared via Claisen-Schmidt condensation of 1-(2-nitrophenyl)ethan-1-one and nicotinaldehyde .

- Properties : Higher molecular weight (254.24 g/mol) due to the nitro group. The nitro group may increase reactivity but also toxicity .

1-(4-Chloro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one

- Structure : Substituted phenyl group replaces the pyridin-3-yl moiety.

- Commercial Availability : Listed in chemical catalogs (e.g., AldrichCPR), indicating industrial relevance .

2-(1,3-Benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one

- Structure : Benzoxazole ring replaces the pyridin-4-yl group.

Physicochemical Properties

- Spectroscopy : Pyridine protons in NMR appear at δ 8.47–8.58 ppm for pyridin-4-yl and δ ~8.5–9.0 ppm for pyridin-3-yl . IR spectra typically show carbonyl stretches near 1700 cm⁻¹ .

Biological Activity

1-(Pyridin-3-yl)-2-(pyridin-4-yl)ethan-1-one, also known as BVA00529, is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dual pyridine structure which contributes to its reactivity and biological activity. Its molecular formula is CHNO, with a molecular weight of 198.22 g/mol. The presence of the carbonyl group in the ethanone moiety allows for various chemical reactions, enhancing its potential for diverse biological interactions.

1. Dopamine Receptor Activity

Recent studies have indicated that derivatives of this compound exhibit selective activity at dopamine receptors, particularly the D3 receptor. For example, one study reported that a related compound demonstrated an EC of 710 nM for D3 receptor-mediated β-arrestin recruitment while showing no agonist activity at the D2 receptor up to concentrations of 100 µM . This selectivity could position it as a candidate for treating conditions like Parkinson's disease or schizophrenia by modulating dopaminergic signaling.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown moderate antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 64 µg/mL . This suggests potential applications in developing new antibiotics targeting resistant bacterial strains.

3. Antichlamydial Activity

Another area of interest is the antichlamydial activity of compounds related to this scaffold. Research indicates that certain derivatives can selectively inhibit Chlamydia species, providing a promising avenue for developing targeted therapies against this pathogen .

The biological activities of 1-(Pyridin-3-yl)-2-(pyridin-4-yl)ethan-1-one are attributed to several mechanisms:

- Receptor Modulation : The compound's interaction with dopamine receptors alters intracellular signaling pathways, particularly those involving β-arrestin and G-proteins .

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes crucial for bacterial survival, which contributes to their antimicrobial effects .

Table 1: Summary of Biological Activities and Mechanisms

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.